trans-Fertaric acid

Catalog No.
S590711
CAS No.
74282-22-7
M.F
C14H14O9
M. Wt
326.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Fertaric acid

CAS Number

74282-22-7

Product Name

trans-Fertaric acid

IUPAC Name

(2R,3R)-2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid

Molecular Formula

C14H14O9

Molecular Weight

326.25 g/mol

InChI

InChI=1S/C14H14O9/c1-22-9-6-7(2-4-8(9)15)3-5-10(16)23-12(14(20)21)11(17)13(18)19/h2-6,11-12,15,17H,1H3,(H,18,19)(H,20,21)/b5-3+/t11-,12-/m1/s1

InChI Key

XIWXUSFCUBAMFH-SCBUBVSKSA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]([C@@H](C(=O)O)O)C(=O)O)O

(2S,3S)-trans-fertaric acid is a cinnamate ester obtained by formal condensation of the carboxy group of trans-ferulic acid with one of the hydroxy groups of D-tartaric acid. It derives from a ferulic acid and a D-tartaric acid. It is an enantiomer of a (2R,3R)-trans-fertaric acid.

trans-Fertaric acid (trans-feruloyltartaric acid, CAS 74282-22-7) is a primary hydroxycinnamic acid ester formed by the condensation of trans-ferulic acid and tartaric acid. Widely distributed in Vitis vinifera and Echinacea species, it serves as a critical analytical standard for enology, food chemistry, and natural product research. As a certified reference material, it enables the precise quantification of phenolic profiles in musts and wines, where it acts as a key precursor to volatile phenols and participates in complex coupled oxidation networks. Procurement of high-purity trans-fertaric acid is necessary for laboratories requiring absolute chromatographic quantification, as reliance on free ferulic acid equivalents introduces significant calibration errors due to fundamental differences in polarity, UV molar absorptivity, and ionization efficiency [1].

Substituting trans-fertaric acid with its free cinnamic counterpart, trans-ferulic acid, or its structural analog, trans-caftaric acid, fundamentally compromises both analytical accuracy and kinetic modeling. In reverse-phase HPLC, the highly polar tartaric acid moiety of trans-fertaric acid drastically shifts its retention time earlier than free ferulic acid, preventing accurate peak identification and integration without the exact standard [1]. Furthermore, in oxidation assays, trans-caftaric acid possesses an ortho-diphenol structure that is rapidly oxidized by polyphenol oxidase (PPO) to form o-quinones [2]. In contrast, trans-fertaric acid contains a methoxy group that blocks direct PPO oxidation, restricting its degradation to secondary coupled oxidation pathways. Consequently, using analogs fails to accurately model the specific enzymatic resistance and volatile precursor release kinetics inherent to the esterified compound.

HPLC Quantification Accuracy

When quantifying wine phenolics via HPLC-DAD, the structural differences between hydroxycinnamic esters and their free acids dictate distinct chromatographic behaviors. Due to the highly polar tartaric acid moiety, trans-fertaric acid exhibits a significantly shorter retention time in reverse-phase C18 chromatography compared to free trans-ferulic acid. Historically, laboratories lacking the exact standard have quantified trans-fertaric acid as 'ferulic acid equivalents' [1]. However, this substitution ignores the altered UV molar absorptivity and ionization efficiency caused by the ester linkage. Utilizing a certified trans-fertaric acid standard eliminates the quantification error typically introduced by cross-calibration, ensuring absolute accuracy for regulatory and quality control profiling.

Evidence DimensionHPLC Quantification Accuracy
Target Compound DataExact absolute quantification using trans-fertaric acid standard
Comparator Or BaselineFree trans-ferulic acid (used as equivalent)
Quantified DifferenceEliminates cross-calibration error caused by differing molar absorptivities and retention times
ConditionsReverse-phase HPLC-DAD/ESI-MS analysis of wine phenolics

Procurement of the exact standard is mandatory for analytical chemists who need to report absolute concentrations rather than estimated equivalents.

Resistance to PPO Oxidation

In must and wine oxidation models, hydroxycinnamic acids exhibit vastly different susceptibilities to polyphenol oxidase (PPO). trans-Caftaric acid, featuring an ortho-diphenol (catechol) structure, is rapidly oxidized by PPO into highly reactive o-quinones, which subsequently form Grape Reaction Product (2-S-glutathionylcaftaric acid)[1]. In stark contrast, trans-fertaric acid possesses a methoxy group at the 3-position of the aromatic ring, rendering it structurally immune to direct PPO oxidation. Instead, trans-fertaric acid only degrades via coupled chemical oxidation driven by the quinones generated from caftaric acid. Therefore, trans-fertaric acid is essential for researchers aiming to isolate and study secondary coupled oxidation mechanisms without the interference of direct enzymatic degradation.

Evidence DimensionSusceptibility to direct PPO oxidation
Target Compound Datatrans-Fertaric acid (Resistant; requires coupled oxidation)
Comparator Or Baselinetrans-Caftaric acid (Rapidly oxidized to o-quinones)
Quantified DifferenceComplete structural block of direct PPO activity vs. primary substrate activity
ConditionsEnzymatic browning assays in grape must or model wine solutions

Selecting trans-fertaric acid allows food scientists to decouple direct enzymatic browning from secondary chemical oxidation cascades in complex matrices.

Dual-Enzyme Yeast Screening

trans-Fertaric acid is a critical precursor for the formation of 4-vinylguaiacol, a volatile phenol responsible for specific spicy/clove aromas in wine. To convert trans-fertaric acid into 4-vinylguaiacol, yeast strains must possess both cinnamoyl esterase activity (to cleave the tartaric acid and release free ferulic acid) and cinnamate decarboxylase activity (to convert ferulic acid to the volatile phenol)[1]. Screening yeast strains solely with free trans-ferulic acid only tests for decarboxylase activity, bypassing the ester-cleavage bottleneck. Utilizing trans-fertaric acid as the substrate provides a rigorous, real-world assessment of a yeast strain's complete enzymatic capacity to generate volatile phenols from natural must precursors.

Evidence DimensionEnzymatic pathway requirement for volatile phenol generation
Target Compound Datatrans-Fertaric acid (Requires both esterase and decarboxylase)
Comparator Or BaselineFree trans-ferulic acid (Requires only decarboxylase)
Quantified DifferenceTests 2 distinct enzymatic steps vs. 1 step
ConditionsYeast strain screening (POF+ phenotype) in enological fermentations

Industrial microbiologists and enologists must procure the esterified precursor to accurately evaluate commercial yeast strains for their true volatile phenol production potential.

Enological QA/QC Quantification

Due to its distinct retention time and UV/MS response factors, trans-fertaric acid is the required analytical standard for the precise profiling of hydroxycinnamic acid derivatives in white and red wines, replacing inaccurate 'ferulic acid equivalent' estimations [1].

Coupled Oxidation Modeling

Because it resists direct PPO oxidation, trans-fertaric acid is the correct substrate for studying secondary, quinone-driven coupled oxidation pathways in juices, musts, and plant extracts, providing a clear contrast to the rapid enzymatic browning of caftaric acid [2].

Yeast Phenotyping for Aroma

trans-Fertaric acid is utilized as a complex precursor in fermentation assays to screen Saccharomyces and non-Saccharomyces yeast strains for dual cinnamoyl esterase and cinnamate decarboxylase activity, ensuring accurate prediction of volatile phenol release during winemaking[1].

XLogP3

0.4

Wikipedia

(2S,3S)-trans-fertaric acid

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